N-(4-aminobutyl)-isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminobutyl)-isoindoline: is an organic compound that belongs to the class of isoindolines Isoindolines are nitrogen-containing heterocycles that have a wide range of applications in medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminobutyl)-isoindoline typically involves the reaction of isoindoline with 1,4-diaminobutane. One common method is as follows:
Starting Materials: Isoindoline and 1,4-diaminobutane.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminobutyl)-isoindoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
N-(4-aminobutyl)-isoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are being explored as potential therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-aminobutyl)-isoindoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminobutyl)-benzamide: Similar in structure but with a benzamide group instead of an isoindoline ring.
N-(4-aminobutyl)-pyrrolidine: Contains a pyrrolidine ring instead of an isoindoline ring.
N-(4-aminobutyl)-piperidine: Contains a piperidine ring instead of an isoindoline ring.
Uniqueness
N-(4-aminobutyl)-isoindoline is unique due to its isoindoline ring, which imparts specific chemical and biological properties. The presence of the isoindoline ring can enhance the compound’s stability and reactivity, making it a valuable building block in synthetic chemistry and a promising candidate for drug development.
Properties
Molecular Formula |
C12H18N2 |
---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H18N2/c13-7-3-4-8-14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10,13H2 |
InChI Key |
WRXRCHCRYZOLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.